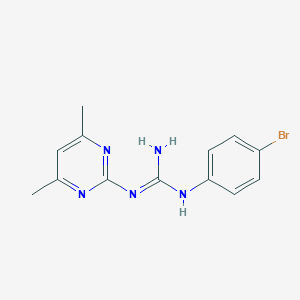

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

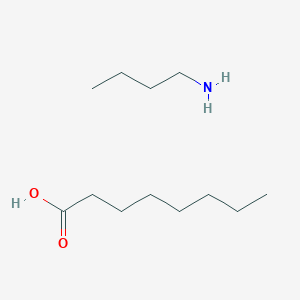

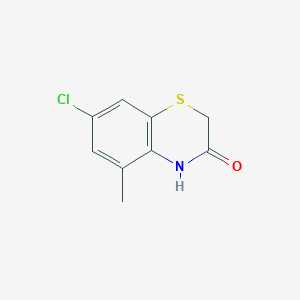

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C13H14BrN5 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine consists of a bromophenyl group, a dimethylpyrimidinyl group, and a guanidine group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .科学的研究の応用

Guanidine Compounds in Medicinal Chemistry

Guanidine derivatives have been acknowledged for their significant pharmacological properties and therapeutic applications. They are a class of compounds that have been utilized for treating a wide spectrum of diseases due to their diverse chemical, biochemical, and pharmacological properties. Guanidine-containing molecules, including cyclic analogs and derivatives, have shown promising biological activity across various therapeutic domains, such as central nervous system disorders, anti-inflammatory agents, and chemotherapeutic agents, among others (Sączewski & Balewski, 2009).

Pyrimidine Derivatives in Drug Development

Pyrimidine is an aromatic heterocyclic organic compound with a wide range of pharmacological effects, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives highlight their potential in drug development. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators. This suggests that pyrimidine derivatives could serve as a promising scaffold for developing new biologically active compounds with desired pharmacological activities (Rashid et al., 2021).

Safety And Hazards

As a research compound, 1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine should be handled with care. It is not intended for human or veterinary use. Specific safety and hazard information should be provided by the supplier and can typically be found in the material safety data sheet (MSDS) for the compound .

特性

IUPAC Name |

1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUHFKCLPVNXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936243 |

Source

|

| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(p-Bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)guanidine | |

CAS RN |

16018-66-9 |

Source

|

| Record name | Guanidine, 1-(p-bromophenyl)-3-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)